Ethyl 2-butynoate

Beschreibung

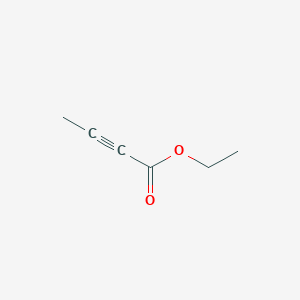

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJJZKCJURDYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195846 | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4341-76-8 | |

| Record name | Ethyl 2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4341-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tetrolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TETROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UG3A7S3GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 2 Butynoate and Its Derivatives

Esterification Reactions in the Synthesis of Ethyl 2-butynoate

The most direct and common method for the synthesis of this compound is the esterification of 2-butynoic acid with ethanol (B145695). This reaction, typically performed under acidic conditions, is an equilibrium process that requires careful control of reaction parameters to achieve high yields.

Catalytic Approaches in Esterification Processes

The esterification of 2-butynoic acid can be effectively catalyzed by a variety of acidic catalysts, which can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid, are commonly employed as homogeneous catalysts in Fischer-Speier esterification. These catalysts are highly effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. Simple zinc(II) salts have also been shown to be effective homogeneous catalysts for the esterification of fatty acids, with their activity being dependent on the counterion. For instance, salts with poorly coordinating anions like perchlorate (B79767) and triflate show high efficacy.

Heterogeneous Catalysts: To simplify catalyst separation and recycling, solid acid catalysts have been investigated for esterification reactions. These include ion-exchange resins (e.g., Amberlyst 36), zeolites, and sulfated metal oxides like sulfated zirconia. chemicalbook.com These materials possess acidic sites on their surface that can catalyze the reaction in a manner analogous to homogeneous acids but with the advantage of being easily filtered from the reaction mixture. researchgate.netmdpi.com For example, tungsten oxide supported on silica (B1680970) or incorporated into structured silica has been evaluated for the esterification of acetic acid, demonstrating the potential of such systems for related transformations. learncbse.in

Optimization of Reaction Conditions for Enhanced Chemical Yields and Stereoselectivity

To maximize the yield of this compound, several reaction parameters must be optimized to shift the equilibrium towards the product side. Key variables include temperature, molar ratio of reactants, catalyst loading, and reaction time.

Based on studies of similar esterification reactions, the following conditions can be considered for optimization:

Temperature: The reaction temperature influences the rate of reaction. Generally, higher temperatures increase the reaction rate. For the esterification of 2,3-butanediol (B46004) with acetic acid, temperatures ranging from 50 to 110 °C have been investigated. researchgate.net

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can drive the equilibrium towards the formation of the ester. Molar ratios of alcohol to acid from 2:1 to 12:1 have been explored in other systems. researchgate.net

Catalyst Loading: The concentration of the catalyst affects the reaction rate. For heterogeneous catalysts, loadings are typically in the range of 1-5% by weight of the limiting reactant. researchgate.net

Water Removal: As water is a byproduct of the esterification, its removal from the reaction mixture can significantly increase the yield of the ester. This can be achieved by azeotropic distillation or the use of dehydrating agents.

The following interactive table summarizes typical parameters that are optimized for esterification reactions to enhance yield.

| Parameter | Range | Rationale |

| Temperature (°C) | 50 - 150 | Increases reaction rate. |

| Alcohol:Acid Molar Ratio | 1:1 to 10:1 | Shifts equilibrium towards product formation. |

| Catalyst Loading (wt%) | 1 - 10 | Increases reaction rate. |

| Reaction Time (h) | 1 - 24 | Allows the reaction to reach equilibrium. |

Synthesis of Substituted Ethyl Butynoate Analogues

The versatile structure of this compound allows for the synthesis of a variety of substituted analogues, including those with halogen, trifluoromethyl, and amino functionalities.

Introduction of Halogen Functionalities (e.g., 4-chloro-2-butynoate esters)

While the direct synthesis of ethyl 4-chloro-2-butynoate is not extensively documented, the synthesis of structurally related chlorinated butanoates provides insight into potential synthetic strategies. For instance, ethyl (S)-4-chloro-3-hydroxybutanoate is synthesized via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a reductase enzyme. acs.org This precursor, ethyl 4-chloroacetoacetate, can be prepared by the chlorination of ethyl acetoacetate (B1235776) with sulfuryl chloride. patsnap.com A potential route to ethyl 4-chloro-2-butynoate could involve the dehydration of the corresponding 3-hydroxy intermediate or through allylic chlorination of a suitable precursor.

A general method for the preparation of ethyl 4-chloro-3-hydroxybutanoate involves the following key steps:

Preparation of Ethyl 4-chloroacetoacetate: This can be achieved by reacting ethyl acetoacetate with a chlorinating agent like sulfuryl chloride.

Asymmetric Reduction: The resulting β-keto ester is then stereoselectively reduced to the corresponding alcohol, ethyl 4-chloro-3-hydroxybutanoate, using a biocatalyst such as a carbonyl reductase.

The table below outlines the reaction conditions for the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate.

| Parameter | Condition |

| Biocatalyst | Recombinant E. coli expressing carbonyl reductase |

| Co-factor | NADH |

| Energy Source for Regeneration | 2-Propanol |

| pH | 6.5 |

| Temperature (°C) | 20-30 |

| Substrate Concentration | High concentrations are tolerated |

| Yield | >99.0% |

| Enantiomeric Excess | >99.9% ee |

Synthesis of Trifluoromethylated Butynoate Derivatives

The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and chemical properties of a molecule. Ethyl 4,4,4-trifluoro-2-butynoate is a key trifluoromethylated derivative of this compound. sigmaaldrich.comcymitquimica.comnih.govthermofisher.com

The following table summarizes the key reagents and conditions for this synthesis.

| Step | Reagents | Conditions |

| Phosphorane Formation | (Carbethoxymethyl)triphenylphosphonium bromide, Trifluoroacetic anhydride, Triethylamine | Anhydrous THF, dropwise addition |

| Thermolysis | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | Heating under vacuum |

Preparation of Amino-Substituted Ethyl Butenoates

The reaction of this compound with amines leads to the formation of amino-substituted ethyl butenoates, valuable intermediates in the synthesis of nitrogen-containing heterocycles. This transformation proceeds via a conjugate addition (Michael addition) of the amine to the electron-deficient alkyne.

The reaction of this compound with primary or secondary amines typically yields a mixture of (E)- and (Z)-isomers of the corresponding 3-amino-2-butenoate. The stereoselectivity of the addition can be influenced by the reaction conditions and the nature of the amine. In many cases, the reaction proceeds readily without the need for a catalyst, although mild acid or base catalysis can be employed to enhance the reaction rate. organic-chemistry.orgmdpi.com

The general reaction scheme is as follows: CH₃C≡CCO₂Et + R¹R²NH → CH₃C(NR¹R²)=CHCO₂Et

The table below provides examples of amines that can be used in this reaction.

| Amine Type | Example | Product Type |

| Primary Aliphatic | Ethylamine | (E/Z)-Ethyl 3-(ethylamino)-2-butenoate |

| Primary Aromatic | Aniline | (E/Z)-Ethyl 3-(phenylamino)-2-butenoate |

| Secondary Cyclic | Piperidine | Ethyl 3-(piperidin-1-yl)-2-butenoate |

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The imperative to develop environmentally benign and sustainable chemical processes has driven significant research into green chemistry approaches for organic synthesis. The synthesis of this compound, a valuable chemical intermediate, is an area where the application of green chemistry principles can lead to significant improvements in efficiency and a reduction in environmental impact. This section explores potential sustainable and green chemistry paradigms for the synthesis of this compound, drawing upon established green methodologies in esterification and alkyne chemistry.

The core principles of green chemistry that are particularly relevant to the synthesis of this compound include the use of catalysts over stoichiometric reagents, the utilization of renewable feedstocks, the design of energy-efficient processes, and the minimization of waste. nih.gov While specific research on the green synthesis of this compound is not extensively documented, the application of broader green catalytic and process intensification strategies holds considerable promise.

One of the primary routes to this compound is the esterification of 2-butynoic acid with ethanol. chemicalbook.com Traditional esterification methods often rely on homogeneous acid catalysts like sulfuric acid, which can lead to corrosion, difficult separation, and the generation of acidic waste. isites.infolibretexts.org Green alternatives focus on the use of solid acid catalysts and biocatalysts, which can be easily separated and recycled.

Heterogeneous acid catalysts, such as sulfated zirconia and ion-exchange resins, offer a more sustainable option for esterification reactions. isites.inforesearchgate.netrsc.org These solid acids can be readily filtered from the reaction mixture and reused, minimizing waste and simplifying product purification. For instance, studies on the esterification of other carboxylic acids have demonstrated the high activity and reusability of such catalysts. While specific data for 2-butynoic acid is limited, the principles are directly applicable.

Table 1: Comparison of Catalysts for Esterification of Carboxylic Acids (Illustrative Examples)

| Catalyst Type | Example Catalyst | Substrate (Carboxylic Acid) | Alcohol | Temperature (°C) | Yield (%) | Reusability | Reference |

| Homogeneous Acid | Sulfuric Acid | Maleic Acid | n-Butanol | 85-90 | >90 | No | isites.info |

| Heterogeneous Acid | Sulfated Zirconia | Propanoic Acid | Methanol | 60 | High | Yes | rsc.org |

| Heterogeneous Acid | Amberlyst 15 | Maleic Acid | n-Butanol | 85-90 | ~80 | Yes | isites.info |

| Biocatalyst | Immobilized Lipase | Butanoic Acid | Ethanol | 50 | >60 | Yes | researchgate.net |

Biocatalysis, particularly the use of lipases, represents another significant green approach to ester synthesis. researchgate.netnih.govnih.gov Lipases are enzymes that can catalyze esterification under mild conditions, often in solvent-free systems or aqueous media, which aligns well with green chemistry principles. researchgate.netnih.gov The enzymatic synthesis of various esters, including ethyl butanoate (a saturated analogue of this compound), has been successfully demonstrated. researchgate.netnih.gov These enzymatic processes are highly selective, reduce the formation of byproducts, and operate at lower temperatures, thus saving energy. nih.gov The application of lipases to the synthesis of alkyne esters is an emerging area with significant potential. nih.gov

The use of renewable resources is a cornerstone of green chemistry. openaccesspub.org While the industrial synthesis of the butynoate backbone typically relies on fossil fuel feedstocks, research into biomass valorization offers potential future pathways. openaccesspub.org For example, bio-based ethanol is readily available as a renewable reactant.

Process intensification techniques, such as flow chemistry, offer further avenues for the sustainable synthesis of this compound. nih.gov Continuous flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction conditions, improved safety, and often higher yields in shorter reaction times compared to traditional batch processes. nih.gov The application of flow chemistry to esterification reactions has been shown to be highly efficient. lpp-group.com

Table 2: Comparison of Batch vs. Flow Synthesis for Esterification (Illustrative)

| Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow | Reference |

| Reaction Time | Hours | Minutes to Hours | Faster reaction rates | nih.gov |

| Heat Transfer | Limited | Excellent | Better temperature control, improved safety | nih.gov |

| Mass Transfer | Can be limited | Excellent | Improved mixing and reaction efficiency | nih.gov |

| Scalability | Can be challenging | Straightforward | Easier to scale up production | nih.gov |

| Safety | Handling of large volumes of reagents | Smaller reactor volumes, better control | Inherently safer | nih.gov |

The functionalization of alkynes, the core structure of this compound, has also been a focus of green chemistry research. The development of recyclable catalysts for alkyne functionalization, such as those supported on graphitic carbon or encapsulated in polysiloxanes, reduces the reliance on and loss of precious metal catalysts. nih.gov These approaches, while not directly applied to the esterification step, are crucial for the sustainable synthesis of the alkyne precursors themselves.

Mechanistic Investigations of Ethyl 2 Butynoate Reactivity

Fundamental Reactivity of the Alkyne Functionality in Complex Organic Transformations

The core of ethyl 2-butynoate's reactivity lies in its nature as an electron-deficient internal alkyne. sigmaaldrich.comsigmaaldrich.com The ester functional group withdraws electron density from the C≡C triple bond, polarizing it and making the β-carbon atom electrophilic. This activation makes it an excellent Michael acceptor, readily undergoing conjugate additions with a variety of nucleophiles. acs.org The reactivity of such activated alkynes is often dependent on the specific electron-withdrawing group, with the general trend for reactivity being ketones > esters > amides. acs.org

This inherent electrophilicity allows this compound to participate in diverse and complex organic transformations. It can undergo codimerization with alkenes to yield 1,3-dienes in the presence of a rhodium(I)/H8-BINAP catalyst. sigmaaldrich.com Furthermore, its electron-deficient alkyne is a key component in various annulation and cycloaddition reactions, which are fundamental processes for the construction of complex cyclic and heterocyclic scaffolds. sigmaaldrich.comoup.com

Nucleophilic and Electrophilic Pathways in this compound Reactions

In chemical reactions, a nucleophile provides a pair of electrons to form a new covalent bond, while an electrophile accepts that pair. masterorganicchemistry.com The vast majority of organic reactions involve an electron-rich nucleophile attacking an electron-poor electrophile. masterorganicchemistry.com The polarized alkyne in this compound serves as the electrophilic component, reacting with a wide range of nucleophiles through various mechanistic pathways.

Phosphines, particularly trialkyl- and triarylphosphines, are effective nucleophiles that play a crucial role in catalyzing reactions involving this compound. The initial step typically involves the nucleophilic attack of the phosphine (B1218219) on the β-carbon of the this compound. This generates a zwitterionic intermediate, which is central to numerous subsequent transformations.

This phosphine-catalyzed activation of this compound is the cornerstone of several annulation strategies. oup.comacs.org For instance, phosphines can catalyze [3+2] and [3+3] annulations of azomethine imines with this compound, leading to the synthesis of nitrogen-containing heterocycles. oup.com The choice of phosphine can influence the reaction pathway and product distribution, highlighting its importance beyond simple nucleophilic catalysis.

A notable application of this compound's electrophilicity is its reaction with heteroatom-containing nucleophiles, such as thioamides. Thioamides possess two potential nucleophilic centers: the sulfur and the nitrogen atom. researchgate.netresearchgate.net In the presence of a phosphine catalyst like tri-n-butylphosphine, thioamides undergo annulation with this compound to produce thiazoline (B8809763) derivatives. sigmaaldrich.comsigmaaldrich.com

The proposed mechanism involves the initial S-alkylation of the thioamide, which is a common reactivity pattern for these substrates. researchgate.net This is followed by an intramolecular cyclization, where the nitrogen atom attacks the ester carbonyl or a related activated center, ultimately leading to the five-membered thiazoline ring after rearrangement and elimination. This reaction provides an efficient route to highly functionalized heterocyclic systems.

Table 1: Synthesis of Thiazolines via Annulation of Thioamides with this compound Note: The following table is a representative example based on the described reaction. Specific substrate and yield data would be dependent on the particular experimental study.

| Thioamide Substrate | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-Arylthiobenzamide | Tri-n-butylphosphine | Toluene | 2-Aryl-3-aryl-thiazoline derivative | Moderate to Good |

| Thioacetamide | Tri-n-butylphosphine | THF | 2-Methyl-thiazoline derivative | Moderate |

Cycloaddition Chemistry Involving this compound

Cycloaddition reactions are powerful tools for ring formation in organic synthesis. This compound, as an activated alkyne, is an excellent partner in several types of cycloadditions.

[2+2] cycloaddition reactions involve the combination of two components with two atoms each to form a four-membered ring. acs.org These reactions are often photochemically induced or catalyzed by transition metals, as thermal [2π+2π] cycloadditions are typically forbidden by orbital symmetry rules. nih.gov When an olefin is excited by light, it can react with a ground-state olefin in a stepwise or concerted manner to form the cyclobutane (B1203170) ring. nih.gov this compound, with its activated π-system, can theoretically participate in such reactions with alkenes to form cyclobutene (B1205218) derivatives. The mechanism would likely proceed through a diradical intermediate or via coordination to a metal catalyst that facilitates the bond formation.

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.gov this compound serves as an effective dipolarophile. Asymmetric [3+2] cycloadditions are particularly valuable as they can generate multiple stereocenters in a single step, providing enantioenriched heterocyclic products like pyrrolidines. nih.gov

Phosphine-catalyzed [3+2] annulations between azomethine imines (as the 1,3-dipole component) and this compound have been developed to afford 1,2-dinitrogen-containing heterocycles. oup.com By employing chiral catalysts, these reactions can be rendered enantioselective. For instance, chiral organocatalysts have been successfully used in the dearomative formal [3+2] cycloaddition of other activated systems, establishing a precedent for achieving high enantioselectivity. nih.gov

Table 2: Phosphine-Catalyzed [3+2] Annulation of Azomethine Imines with this compound This data is based on findings from the study by Liu et al. oup.com

| Azomethine Imine | Phosphine Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 1-(4-chlorobenzylidene)-2-phenyl-2-pyrazolin-1-ium-2-ide | PPh₃ | CH₂Cl₂ | Tetrahydropyrazolopyrazolone derivative | 75 |

| 1-(4-methylbenzylidene)-2-phenyl-2-pyrazolin-1-ium-2-ide | PBu₃ | CH₂Cl₂ | Tetrahydropyrazolopyrazolone derivative | 68 |

| 1-benzylidene-2-(4-methoxyphenyl)-2-pyrazolin-1-ium-2-ide | PPh₃ | CH₂Cl₂ | Tetrahydropyrazolopyrazolone derivative | 82 |

Diels-Alder Reaction Landscapes with this compound

This compound, as an electron-deficient alkyne, serves as a competent dienophile in [4+2] cycloaddition reactions. Mechanistic and computational studies, particularly involving its reactions with complex dienes, have illuminated the landscape of these transformations.

Research on the Diels-Alder reactions of alkynes with dihapto-coordinated (η²) benzenes, facilitated by a tungsten dearomatization agent, provides significant insight into the mechanistic nuances. acs.org Although a computationally simplified model, methyl 4,4,4-trifluoro-2-butynoate, was used for Density Functional Theory (DFT) studies, the findings are broadly applicable to the reactivity of similar electron-deficient alkynes like this compound. acs.org

The investigations revealed that the mechanism for the formation of the resulting η²-barrelene complexes is not uniform. Instead, it exists on a continuum between a wholly stepwise pathway and an asynchronous, concerted pathway. acs.org The specific path taken is highly dependent on the electronic properties of the dienophile and the reaction conditions. For instance, certain dienophiles lead to a stepwise mechanism that proceeds through a distinct Michael-type intermediate. In contrast, other reactants favor a concerted, albeit highly asynchronous, transition state. acs.org

Furthermore, computational and kinetic studies suggest that these Diels-Alder reactions can operate under Curtin-Hammett conditions, where the product distribution is controlled by the relative energies of the transition states leading to different isomers, rather than the ground-state equilibrium of the reactants. acs.org The aromaticity of the diene component also plays a critical role, with processes that gain aromaticity during the reaction being kinetically and thermodynamically more favorable. rsc.org

Table 1: Summary of Mechanistic Findings in Diels-Alder Reactions Involving Alkyne Dienophiles

| Feature | Description | Source |

|---|---|---|

| Reaction Mechanism | Exists on a continuum from asynchronous-concerted to fully stepwise. | acs.org |

| Intermediate | A Michael-type intermediate is identified in the stepwise pathway. | acs.org |

| Controlling Factors | The specific mechanism is influenced by the dienophile's electronic characteristics. | acs.org |

| Kinetics | Can be governed by Curtin-Hammett principles, where transition state energies determine product ratios. | acs.org |

| Aromaticity | Reactions that result in a net gain of aromaticity are generally accelerated. | rsc.org |

Electrophilic and Nucleophilic Addition Reactions to the Alkynyl Moiety

The carbon-carbon triple bond in this compound is susceptible to both electrophilic and nucleophilic attacks, with the regiochemical outcome being heavily influenced by the electronic bias imposed by the ester functionality.

The addition of water (hydration) or amines (hydroamination) to α,β-alkynyl esters like this compound is a fundamental transformation leading to valuable carbonyl and enamine compounds, respectively.

Hydration: The acid-catalyzed hydration of alkynes typically follows Markovnikov's rule. For this compound, the electron-withdrawing nature of the ethyl carboxylate group deactivates the alkyne toward electrophilic attack but also dictates the regioselectivity. Protonation of the alkyne occurs at the α-carbon (the carbon adjacent to the ester) to generate a vinyl cation intermediate at the β-carbon. This specific cation is stabilized by resonance with the carbonyl group. Subsequent nucleophilic attack by water on the β-carbon and tautomerization of the resulting enol leads to the formation of ethyl 3-oxobutanoate (ethyl acetoacetate). While metal catalysts are often used to facilitate the hydration of alkynes, the inherent polarization of this compound directs the anti-Markovnikov addition of water to form the keto-ester. wikipedia.orgacs.org

Hydroamination: The addition of amines to activated alkynes is a powerful method for synthesizing enamines. The hydroamination of this compound is expected to proceed via a conjugate (Michael) addition mechanism. The nucleophilic amine attacks the β-carbon of the alkyne, driven by the electron-withdrawing effect of the ester. The resulting zwitterionic or carbanionic intermediate is then protonated to yield predominantly the (E)-enamine product, ethyl 3-aminobut-2-enoate. The regioselectivity is generally high, favoring the placement of the amino group at the β-position.

Table 2: Expected Products from Regioselective Additions to this compound

| Reaction | Reagent | Expected Major Product | Regioselectivity |

|---|---|---|---|

| Hydration | H₂O, H⁺ | Ethyl 3-oxobutanoate | Nucleophile (H₂O) adds to the β-carbon. |

| Hydroamination | R₂NH | Ethyl 3-(dialkylamino)but-2-enoate | Nucleophile (R₂NH) adds to the β-carbon. |

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the triple bond of this compound proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the alkyne π-bond on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. A subsequent backside attack by the halide ion opens the three-membered ring. This sequence results in a stereospecific anti-addition, yielding the (E)-2,3-dihalo-2-butenoate as the primary product. Due to the deactivating effect of the ester group, a second addition of halogen to the resulting haloalkene is generally slower than the first addition.

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound is also governed by the electronic effects of the ester group. masterorganicchemistry.com In contrast to simple alkynes where Markovnikov's rule predicts the halogen adds to the more substituted carbon, the conjugated system of this compound directs the addition differently. organicchemistrytutor.compearson.com The reaction proceeds via protonation of the triple bond at the α-carbon, forming a resonance-stabilized vinyl cation at the β-carbon. The halide ion then attacks this electrophilic center. This mechanism results in the regioselective formation of ethyl 3-halo-2-butenoate. Kinetic studies of similar reactions suggest that the mechanism can be complex, sometimes involving a concerted termolecular process where two molecules of HX participate in the transition state. youtube.com

Table 3: Mechanistic Summary of Halogen Addition Reactions

| Reaction | Reagent | Intermediate | Stereochemistry/Regiochemistry | Product | Source |

|---|---|---|---|---|---|

| Halogenation | X₂ (e.g., Br₂) | Cyclic Halonium Ion | Anti-addition | (E)-Ethyl 2,3-dibromobut-2-enoate | |

| Hydrohalogenation | HX (e.g., HBr) | Resonance-stabilized vinyl cation | Halide adds to β-carbon | Ethyl 3-bromobut-2-enoate | masterorganicchemistry.com |

Rearrangement Reactions and Isomerization Processes

The structural framework of this compound and its derivatives allows for several types of rearrangement and isomerization reactions, leading to constitutionally different but isomeric products.

One notable transformation is the base-catalyzed isomerization of internal alkynes to allenes. youtube.com In the presence of a strong base, a proton can be abstracted from one of the methyl groups (the propargylic position) of this compound. The resulting anion can then be reprotonated on the α-carbon to yield the corresponding allene (B1206475), ethyl 2,3-butadienoate. kulturkaufhaus.de This isomerization is often reversible, and the position of the equilibrium depends on the relative thermodynamic stabilities of the alkyne and allene isomers. youtube.comkulturkaufhaus.de Transition metal complexes are also known to catalyze the isomerization of internal alkynes to allenes, often via C-H bond activation. nih.govmorressier.com

Furthermore, derivatives of this compound can undergo synthetically useful rearrangement reactions. For example, ethyl 4-hydroxy-4-(substituted phenyl)-2-butynoates have been shown to undergo an unexpected stereocontrolled rearrangement to form tetrasubstituted alkenes. Other rearrangement types, such as the masterorganicchemistry.comorganicchemistrytutor.com-sigmatropic rearrangement, have been observed in reactions involving derivatives like ethyl diazoacetate, highlighting the diverse reactivity pathways available to related functional groups. researchgate.net

Catalytic Strategies in the Transformation of Ethyl 2 Butynoate

Organocatalytic Activation and Reaction Pathways

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. For the activation of ethyl 2-butynoate, nucleophilic phosphines have been particularly effective.

Tri-n-butylphosphine is a widely used nucleophilic catalyst that can initiate a variety of annulation (ring-forming) reactions with electron-deficient alkynes like this compound. nih.gov The general mechanism begins with the nucleophilic addition of the phosphine (B1218219) to the alkyne, generating a zwitterionic 1,3-dipole intermediate. orgsyn.org This reactive intermediate can then engage with various electrophilic partners in cycloaddition reactions.

A notable application is the annulation of thioamides with this compound, catalyzed by tri-n-butylphosphine, to produce highly substituted thiazolines. sigmaaldrich.comsigmaaldrich.com Similarly, phosphine-catalyzed [3+2] annulations between allenoates (which can be formed in situ from 2-butynoates) and imines are a well-established method for constructing functionalized pyrroline (B1223166) rings. orgsyn.org The phosphine catalyst is regenerated at the end of the catalytic cycle, making it an efficient process. orgsyn.org These reactions demonstrate the power of tri-n-butylphosphine to convert simple, linear substrates like this compound into complex heterocyclic structures.

Metal-Free Catalysis for Sustainable Transformations

The field of organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful pillar in sustainable chemistry. beilstein-journals.orgnih.gov This approach avoids the use of often toxic, expensive, and precious metals, aligning with the principles of green chemistry. nih.gov For an activated alkyne like this compound, organocatalysis offers a viable pathway for various transformations, primarily through nucleophilic catalysis.

In a typical metal-free scenario, a nucleophilic organocatalyst, such as a tertiary amine or a phosphine, attacks the alkyne of this compound. This generates a zwitterionic intermediate, which can then react with various electrophiles or participate in cycloaddition reactions. beilstein-journals.org Conjugate addition, or the Michael reaction, is a cornerstone of this methodology, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orglibretexts.org

While specific research on this compound as the exclusive substrate in published metal-free systems is nascent, the principles can be extrapolated from reactions with similar activated species. For instance, organocatalysts like cupreine (B190981) derivatives have been successfully employed in metal-free dearomative [3+2] cycloaddition reactions, showcasing the potential for complex heterocyclic synthesis without metals. nih.gov Similarly, the conjugate addition of various nucleophiles to α,β-unsaturated systems is a well-established organocatalytic transformation. libretexts.org

Below is a table illustrating potential metal-free conjugate additions to this compound using various nucleophiles under organocatalytic conditions.

Table 1: Potential Metal-Free Conjugate Additions to this compound

| Nucleophile Type | Example Nucleophile | Potential Organocatalyst | Expected Product Class |

|---|---|---|---|

| Carbon Nucleophile | Malonate Ester | Thiourea or Squaramide | Substituted Alkene |

| Nitrogen Nucleophile | Phthalimide | Tertiary Amine (e.g., DABCO) | Enamine Derivative |

| Sulfur Nucleophile | Thiophenol | Chiral Phosphine | β-Thio-α,β-unsaturated Ester |

| Oxygen Nucleophile | Phenol | N-Heterocyclic Carbene (NHC) | Vinyl Ether Derivative |

These examples highlight the broad potential of using metal-free catalytic systems to functionalize this compound, paving the way for more sustainable synthetic routes.

Asymmetric Catalysis for Enantioselective Product Formation

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which is of paramount importance in fields like pharmaceuticals and materials science. beilstein-journals.org The goal is to convert a prochiral starting material, such as this compound, into a single enantiomer of a chiral product. This is achieved using a small amount of a chiral catalyst, which can be a metal complex or a metal-free organocatalyst. beilstein-journals.orgnih.gov

A notable advancement in this area is the use of chiral phosphine catalysts in cycloaddition reactions. mit.edu Research has demonstrated the development of novel chiral phosphepines that can effectively catalyze the [3+2] cycloaddition of allenes with olefins to produce highly functionalized cyclopentenes bearing quaternary stereocenters. mit.edu This methodology is significant because it can be applied to electron-poor alkynes, making it relevant to the transformation of this compound. These reactions proceed with high levels of enantioselectivity, diastereoselectivity, and yield. mit.edu The process is often stereoconvergent, meaning both enantiomers of a racemic starting material can be converted into a single stereoisomer of the product. mit.edu

The table below summarizes representative results for such phosphine-catalyzed asymmetric cycloadditions, illustrating the potential for generating complex chiral structures.

Table 2: Chiral Phosphine-Catalyzed Asymmetric [3+2] Cycloaddition

| Allene (B1206475)/Alkyne Substrate | Olefin Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Ethyl 2,3-butadienoate | N-Tosyl-2-vinylaniline | 10 | 93 | 95 |

| Ethyl 2,3-pentadienoate | N-Tosyl-2-vinylaniline | 20 | 88 | 97 |

| Isopropyl 2,3-butadienoate | 2-Vinylphenyl diphenylphosphonate | 20 | 89 | 95 |

| Ethyl 2,3-butadienoate | 2-Vinylphenol | 20 | 91 | 91 |

Data derived from analogous reactions with allenoates, which serve as a model for activated alkynes like this compound in phosphine-catalyzed cycloadditions. mit.edu

Beyond phosphines, other organocatalytic systems are also prominent in asymmetric synthesis. Chiral tertiary amines, particularly those derived from cinchona alkaloids, can catalyze enantioselective cycloadditions. mdpi.com Furthermore, N-Heterocyclic Carbenes (NHCs) have been shown to be highly selective catalysts for intramolecular Michael reactions, generating reactive enol intermediates that lead to chiral products with high enantioselectivity. nih.gov These varied approaches underscore the rich potential of asymmetric catalysis to transform simple achiral molecules like this compound into valuable, enantiomerically pure compounds.

Applications of Ethyl 2 Butynoate in Advanced Organic Synthesis

Building Block Utility for the Construction of Complex Polycyclic Architectures

The strategic use of ethyl 2-butynoate as a starting material or reactant has enabled the efficient assembly of complex polycyclic structures, which form the core of many important organic molecules.

This compound serves as a key reactant in the synthesis of complex tricyclic aziridine (B145994) derivatives. sigmaaldrich.com Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and they are significant synthetic intermediates due to their high ring strain, which allows for various ring-opening reactions. The incorporation of an aziridine ring into a tricyclic system creates molecules of significant structural complexity and potential biological activity. Research has demonstrated that this compound can be employed in synthetic sequences to build these elaborate architectures, highlighting its utility in generating diverse and complex molecular scaffolds. sigmaaldrich.com

The carbon-carbon triple bond in this compound is an excellent dienophile or reactant in cycloaddition and annulation reactions. This property is exploited in the synthesis of highly substituted cyclopentene (B43876) derivatives. One notable example is the synthesis of 3-ethyl, 1-methyl 1-(2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate, where this compound is a crucial starting material. sigmaaldrich.com This type of transformation is valuable for constructing five-membered rings with multiple functional groups, which are common motifs in various natural products and pharmaceutical agents.

Table 1: Applications in Polycyclic Synthesis

| Final Product Class | Specific Example | Role of this compound | Citation |

|---|---|---|---|

| Tricyclic Aziridine Derivatives | Not Specified | Key Reactant | sigmaaldrich.com |

Precursor Role in the Synthesis of Organosilicon Compounds

This compound also functions as a valuable precursor in organosilicon chemistry, facilitating the introduction of silicon-containing moieties into organic molecules.

Research has shown that this compound can be effectively used to generate alkenylsilanols. sigmaaldrich.com Alkenylsilanols are a class of organosilicon compounds that contain a silicon atom bonded to a hydroxyl group and a carbon-carbon double bond. These compounds are important intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Hiyama coupling) where they serve as stable and accessible nucleophilic partners. The ability to synthesize these valuable reagents from this compound underscores its versatility as a precursor in synthetic methodologies that extend beyond traditional carbon-based frameworks. sigmaaldrich.com

Strategic Intermediate in Natural Product Total Synthesis

The utility of this compound is prominently displayed in its application as a strategic intermediate in the total synthesis of complex, biologically active natural products.

One of the most significant applications of this compound is its role in the total synthesis of (+)-Waixenicin A. acs.org Waixenicin A is a Xenia diterpenoid natural product isolated from the marine soft coral Sarcothelia edmondsoni. organic-chemistry.org It is a potent and highly selective inhibitor of the TRPM7 channel, making it a molecule of great interest for research into potential therapeutics for conditions like cancer and ischemic diseases. acs.orgresearchgate.net

In the asymmetric total synthesis of Waixenicin A reported by Magauer and co-workers, a key fragment, an allylic iodide, was prepared in three steps from this compound. acs.org This iodide fragment proved to be a crucial building block in the subsequent construction of the complex oxabicyclo[7.4.0]tridecane ring system that forms the core of the Waixenicin A structure. acs.org The synthesis involved a diastereoselective conjugate addition and trapping sequence, followed by an intramolecular alkylation to form the challenging 9-membered ring. acs.orguibk.ac.at The successful incorporation of the fragment derived from this compound was instrumental in achieving the total synthesis of this complex and medicinally relevant natural product. acs.org

Table 2: Role in Waixenicin A Synthesis

| Natural Product | Key Intermediate Derived from this compound | Synthetic Strategy | Citation |

|---|

Versatility in Heterocyclic Compound Synthesis

This compound has demonstrated significant utility as a precursor in the synthesis of a wide array of heterocyclic compounds. Its electron-deficient triple bond readily participates in various cyclization and cycloaddition reactions, making it a key starting material for nitrogen-, oxygen-, and sulfur-containing heterocycles.

Research has shown that this compound is a competent reactant in the formation of several important heterocyclic scaffolds. For instance, it is used in the synthesis of pyrazoles, a class of compounds with notable medicinal properties. The reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of substituted pyrazoles. Similarly, it can be employed in the construction of pyridine (B92270) rings.

One of the notable applications of this compound is in cycloaddition reactions. As a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), it can react with dienes to form six-membered rings, a fundamental transformation in organic synthesis. The electron-withdrawing nature of the ester group activates the alkyne for such reactions. cas.org Furthermore, it participates in [3+2] cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings. These reactions often involve 1,3-dipoles and provide access to a variety of heterocyclic systems.

Specific examples of its application include the synthesis of tricyclic aziridine derivatives and 3-ethyl, 1-methyl 1-(2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate. acs.orgrsc.org The annulation of thioamides with this compound, catalyzed by tri-n-butylphosphine, has been investigated for the formation of thiazolines. acs.org

The following table summarizes some of the heterocyclic compounds synthesized using this compound as a key reactant:

| Heterocyclic System | Reaction Type | Reactant Partner(s) | Catalyst/Conditions | Ref. |

| Pyrazoles | Cyclocondensation | Hydrazine derivatives | Varies | |

| Pyridines | Cycloaddition/Annulation | Dienes, Enamines | Varies | |

| Quinolines | Gould-Jacobs reaction (related starting materials) | Anilines, Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization | scite.ai |

| Pyrimidines | Multicomponent reaction (related starting materials) | Amidines, 2-Alkylidene-3-ketoesters | Varies | nih.gov |

| Thiazolines | Annulation | Thioamides | Tri-n-butylphosphine | acs.org |

| Tricyclic Aziridines | Not specified | Not specified | Not specified | acs.orgrsc.org |

| Isoxazoles | Cycloaddition | Nitrile oxides | Varies |

Potential Applications in Advanced Polymer Science and Material Synthesis

While the direct polymerization of this compound is not extensively documented in the provided search results, its structure as a substituted acetylene (B1199291) suggests significant potential for applications in advanced polymer science and material synthesis. The polymerization of acetylenic monomers, particularly those with functional groups, is a field of active research, leading to the development of polymers with unique electronic, optical, and mechanical properties. ust.hk

The presence of the ester functional group in this compound could impart desirable characteristics to a resulting polymer, such as improved solubility and the potential for post-polymerization modification. Rhodium-based catalysts have shown high efficiency in the polymerization of monosubstituted acetylenes, including those with polar substituents like esters. scite.ainih.gov This suggests that this compound could potentially be polymerized using similar catalytic systems to produce a poly(alkynoate).

The resulting polymer, poly(this compound), would possess a conjugated polyacetylene backbone with pendant ester groups. Such a structure could lead to materials with interesting properties. For instance, conjugated polymers are known for their semi-conductive and photoluminescent properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ester groups could also influence the polymer's processability and its interaction with other materials.

Furthermore, the alkyne functionality of this compound makes it a potential monomer for the synthesis of functional polyesters. For example, it could be incorporated into polyester (B1180765) chains via copolymerization with other monomers, introducing alkyne groups along the polymer backbone. These alkyne-functionalized polyesters could then be cross-linked or further modified through "click" chemistry reactions, such as the thiol-yne reaction, to create advanced materials like hydrogels and functional surfaces for biomedical applications. nih.govnih.gov

The table below outlines the potential polymer structures and their conceivable applications based on the known chemistry of similar monomers.

| Potential Polymer Type | Monomer(s) | Potential Synthesis Method | Potential Applications | Ref. |

| Poly(this compound) | This compound | Rhodium-catalyzed polymerization | Organic electronics, functional coatings | scite.ainih.gov |

| Alkyne-functionalized Copolyesters | This compound and diols/diacids | Polycondensation | Cross-linkable resins, hydrogels, biomaterials | nih.govnih.gov |

| Hyperbranched Polymers | This compound (as an A2B monomer) | Polycyclotrimerization | Processable high-performance materials | ust.hk |

It is important to note that while theoretically plausible, the successful synthesis and characterization of these polymers derived from this compound would require dedicated research and development. The steric and electronic effects of the ethyl ester group would play a crucial role in the polymerization behavior and the properties of the final material.

Biological and Biomedical Research Investigations of Ethyl 2 Butynoate

Research on its Efficacy as a Methanogenesis Inhibitor in Microbial Systems

Ethyl 2-butynoate has been identified as a chemical inhibitor of methanogenesis, the process of methane (B114726) production by microbes known as methanogens. chemicalbook.comnih.gov It is classified among compounds that are toxic to methanogens and can act as a terminal electron acceptor, competing with carbon dioxide for hydrogen, which is a key substrate for methane formation in certain environments. sigmaaldrich.com

The impact of this compound on rumen fermentation has been systematically evaluated in in vitro studies. In ruminal cultures using ground alfalfa hay as a substrate, the introduction of this compound at a concentration of 12 mM resulted in a 23% reduction in methane production compared to control groups without the inhibitor. sigmaaldrich.comresearchgate.net

Investigations into the effect of this compound on the rumen microbial community have revealed targeted impacts rather than a broad antimicrobial effect. sigmaaldrich.com Quantitative PCR (qPCR) assays demonstrated that the compound did not significantly alter the total bacterial population. sigmaaldrich.comresearchgate.net

However, specific microbial populations were affected. A notable decrease was observed in the population of Fibrobacter succinogenes, a key cellulolytic bacterium. Conversely, the populations of other important cellulolytic bacteria, Ruminococcus albus and Ruminococcus flavefaciens, were not significantly impacted. sigmaaldrich.com Most critically, archaeon-specific qPCR analysis revealed a significant decrease in the total methanogen population across all treatments with the inhibitor. sigmaaldrich.comresearchgate.net This direct reduction in the abundance of methanogenic archaea is a primary contributor to the observed decrease in methane output. sigmaaldrich.com

The following table summarizes the effects of this compound on in vitro rumen fermentation parameters.

| Parameter | Effect of this compound (12 mM) | Reference |

| Methane Production | Reduced by 23% | sigmaaldrich.comresearchgate.net |

| Total Volatile Fatty Acids (VFAs) | No significant effect | sigmaaldrich.comresearchgate.net |

| Acetate Production | No significant effect | sigmaaldrich.comresearchgate.net |

| Propionate Production | No significant effect | sigmaaldrich.comresearchgate.net |

| Total Bacterial Population | No significant effect | sigmaaldrich.comresearchgate.net |

| Fibrobacter succinogenes Population | Reduced | sigmaaldrich.com |

| Total Methanogen Population | Significantly decreased | sigmaaldrich.comresearchgate.net |

The biochemical mechanism through which this compound inhibits methanogenesis is understood to be multifaceted. It is categorized as a compound toxic to methanogens, directly impacting their viability and population size within the microbial ecosystem. sigmaaldrich.com

Furthermore, this compound can function as an alternative terminal electron acceptor. sigmaaldrich.com In the anaerobic environment of the rumen, microbes produce reducing equivalents (like hydrogen) during fermentation. Methanogens utilize these electrons to reduce carbon dioxide to methane. By serving as a competing destination for these electrons, this compound diverts them away from the methanogenesis pathway, thus inhibiting methane formation. sigmaaldrich.comsigmaaldrich.com

Exploration of Bioactive Ethyl Butynoate Derivatives

This compound serves as a versatile precursor in organic synthesis for the creation of more complex molecules, some of which belong to classes of compounds with known pharmaceutical activities. sigmaaldrich.comsigmaaldrich.com

This compound is utilized as a starting material in the synthesis of various heterocyclic compounds. For instance, it is used in the annulation of thioamides, catalyzed by tri-n-butylphosphine, to produce thiazolines. sigmaaldrich.comsigmaaldrich.com Thiazoline (B8809763) derivatives are a significant class of heterocyclic compounds that form the core structure of various natural products and pharmaceuticals, including those with antibacterial properties. nih.gov

Additionally, this compound is a reactant in the synthesis of other complex structures, such as tricyclic aziridine (B145994) derivatives and alkenylsilanols. sigmaaldrich.comsigmaaldrich.com While the broad classes of these resulting compounds are known to possess biological activities, detailed screening and characterization of specific analogues derived directly from this compound for activities like enzyme inhibition or receptor modulation are not extensively documented in the reviewed literature.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. nih.govcymitquimica.com By making systematic chemical modifications to a lead compound, researchers can identify the key structural features—or pharmacophores—responsible for its desired effects and optimize properties like potency and selectivity. nih.govresearchgate.netnih.gov

In the context of this compound, while it serves as a building block for various derivatives, specific and comprehensive SAR studies on these derivatives to optimize particular biological endpoints are not widely reported. The application of SAR principles would involve synthesizing a series of analogues—for example, modifying substituent groups on the thiazoline ring formed from this compound—and systematically testing them to build a model of how structural changes influence a specific biological outcome, such as the inhibition of a particular enzyme. cymitquimica.comresearchgate.net

Advanced Characterization and Spectroscopic Analysis in Ethyl 2 Butynoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-butynoate, providing detailed information about the hydrogen, carbon, and, in relevant reactions, phosphorus atomic nuclei.

¹H NMR spectroscopy of this compound provides distinct signals corresponding to the ethyl group and the methyl group attached to the alkyne functionality. The spectrum is characterized by a quartet for the methylene (B1212753) (-CH₂-) protons, a triplet for the terminal methyl (-CH₃) protons of the ethyl group, and a singlet for the methyl protons adjacent to the triple bond. The integration of these signals confirms the ratio of protons in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C≡C-CH₃ | 1.99 | Singlet | N/A |

| -O-CH₂-CH₃ | 4.17 | Quartet | 7.1 |

| -O-CH₂-CH₃ | 1.28 | Triplet | 7.1 |

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms within the molecule, including the quaternary carbons of the alkyne and the carbonyl group, which are not observable by proton NMR. spectrabase.com The spectrum for this compound shows six distinct carbon signals, confirming the molecular structure. The downfield signal corresponds to the carbonyl carbon, while the two acetylenic carbons have characteristic shifts in the mid-range of the spectrum. spectrabase.com

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C≡C-CH₃ | 3.7 |

| -O-CH₂-CH₃ | 14.0 |

| -O-CH₂-CH₃ | 61.7 |

| -C≡C-CH₃ | 72.5 |

| -C≡C-CH₃ | 83.4 |

| C=O | 153.8 |

³¹P NMR is a powerful technique for monitoring reactions involving organophosphorus reagents. The annulation of thioamides with this compound, for instance, can be catalyzed by tri-n-butylphosphine. In such reactions, ³¹P NMR is used to track the consumption of the phosphine (B1218219) catalyst and the formation of any phosphorus-containing intermediates or byproducts, such as the corresponding phosphine oxide. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and coordination environment. magritek.com A significant downfield shift is observed when a P(III) phosphine is oxidized to a P(V) phosphine oxide, providing a clear method to monitor reaction progress and catalyst stability. magritek.com

| Compound | Phosphorus Oxidation State | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Tri-n-butylphosphine (Bu₃P) | +3 | ~ -32 |

| Tri-n-butylphosphine oxide (Bu₃P=O) | +5 | ~ +43 magritek.com |

Two-dimensional (2D) NMR techniques are employed to further confirm the structure of this compound, especially in the analysis of complex reaction mixtures where 1D spectra may be crowded.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene quartet at ~4.17 ppm and the methyl triplet at ~1.28 ppm, confirming the presence of the ethyl group. No other correlations would be seen, as the other methyl group is a singlet.

HETCOR (Heteronuclear Correlation): A ¹H-¹³C HETCOR (or its more modern counterparts, HSQC/HMBC) experiment maps the correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for assigning carbon signals definitively.

| Technique | ¹H Signal (δ, ppm) | Correlated ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) |

|---|---|---|---|

| COSY | 4.17 (-CH₂-) | 1.28 (-CH₃) | N/A |

| HETCOR/HSQC | 1.99 (-C≡C-CH₃) | N/A | 3.7 |

| 4.17 (-O-CH₂-) | N/A | 61.7 | |

| 1.28 (-O-CH₂-CH₃) | N/A | 14.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups in this compound. The spectrum displays characteristic absorption bands for the alkyne C≡C triple bond, the ester C=O double bond, and the C-O single bonds. spectrabase.com The presence and position of these bands provide rapid confirmation of the compound's core structure.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

|---|---|---|

| C≡C (Alkyne) | Stretch | 2237 |

| C=O (Ester) | Stretch | 1714 |

| C-O (Ester) | Stretch | 1256 |

| C-H (Alkyl) | Stretch | 2985 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which provides further structural evidence. The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular weight of the compound (C₆H₈O₂). spectrabase.com The fragmentation pattern is consistent with the structure of an ethyl ester. Key fragments include the loss of the ethoxy group (-OCH₂CH₃) and the ethyl group (-CH₂CH₃).

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 112 | [CH₃C≡CCOOCH₂CH₃]⁺ | [C₆H₈O₂]⁺ | Molecular Ion (M⁺) |

| 83 | [M - C₂H₅]⁺ | [C₄H₃O₂]⁺ | Loss of ethyl group |

| 69 | [M - OCH₂CH₃]⁺ | [C₄H₅O]⁺ | Loss of ethoxy group (α-cleavage) |

| 67 | [M - COOH]⁺ or [C₅H₇]⁺ | [C₅H₃O]⁺ | Loss of carboxyl or rearrangement |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | [C₂H₃O]⁺ | Acylium ion or propyl fragment |

| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | Propargyl cation |

High-resolution mass spectrometry can provide the exact mass of the molecular ion and its adducts, confirming the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile organic compounds like this compound. In this method, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule, revealing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The EI-MS spectrum of this compound is characterized by a distinct fragmentation pattern that aids in its identification. The molecular ion peak [M]⁺, corresponding to the intact molecule, is observed at an m/z of 112. americanlaboratory.com The fragmentation of this compound is dictated by the presence of the ester functional group and the carbon-carbon triple bond. Key fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the ester group.

A summary of the prominent ions observed in the EI-MS spectrum of this compound is presented in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 112 | [CH₃C≡CCOOCH₂CH₃]⁺ (Molecular Ion) | Moderate |

| 83 | [M - C₂H₅]⁺ | High |

| 69 | [M - OC₂H₅]⁺ | High |

| 55 | [M - COOC₂H₅]⁺ | High |

| 43 | [CH₃C≡C]⁺ | Moderate |

| 29 | [C₂H₅]⁺ | High |

This interactive table allows for sorting and filtering of the data.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for the real-time monitoring of chemical reactions in solution. nih.govnih.gov Its soft ionization nature allows for the analysis of reactants, intermediates, and products without significant fragmentation, providing a clear picture of the reaction progress over time. nih.govacs.org While specific studies detailing the use of ESI-MS for monitoring reactions of this compound are not prevalent in the literature, the principles of the technique are broadly applicable.

For instance, in a hypothetical cycloaddition reaction involving this compound, ESI-MS could be employed to track the consumption of the starting materials and the formation of the product. By continuously infusing a small aliquot of the reaction mixture into the ESI source, the ion intensities corresponding to the protonated or sodiated adducts of the reactants and products can be monitored.

Hypothetical ESI-MS Monitoring of a Diels-Alder Reaction:

Reactants: this compound (m/z 113 for [M+H]⁺ or m/z 135 for [M+Na]⁺) and a diene.

Product: The Diels-Alder adduct.

Monitoring: The decrease in the ion intensity of the reactants and the simultaneous increase in the ion intensity of the product's corresponding molecular ion would allow for the determination of reaction kinetics and endpoint.

This technique is particularly advantageous for optimizing reaction conditions, identifying reaction intermediates, and understanding reaction mechanisms. nih.gov The development of online ESI-MS systems coupled with microreactors further enhances the capability for high-throughput screening and detailed kinetic analysis of reactions involving substrates like this compound. nih.gov

X-ray Diffraction and Crystallography for Solid-State Structural Determination (for suitable derivatives)

While this compound is a liquid at standard conditions, its derivatives, particularly those that are crystalline solids, can be unambiguously characterized using single-crystal X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

A notable example is the characterization of barrelene derivatives synthesized via a Diels-Alder reaction between a tungsten-coordinated benzene (B151609) and this compound. acs.org The resulting η²-barrelene complexes are crystalline solids, and their structures have been elucidated by X-ray crystallography. acs.org This analysis confirms the stereochemistry of the cycloaddition and provides detailed geometric parameters of the newly formed bicyclic system.

Below is a representative table of crystallographic data for a Diels-Alder adduct derived from this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

This interactive table showcases typical crystallographic parameters for a derivative of this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of both a carbon-carbon triple bond (alkyne) and a carbonyl group in conjugation creates a chromophore that gives rise to characteristic electronic transitions.

The electronic spectrum of this compound is expected to show two main types of transitions:

π → π* Transition: This is a high-energy transition associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. This transition is typically strong, resulting in a high molar absorptivity (ε).

n → π* Transition: This lower-energy transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is symmetry-forbidden and, therefore, has a much lower intensity (low ε).

| Electronic Transition | Expected Wavelength (λₘₐₓ) | Expected Molar Absorptivity (ε) | Associated Chromophore |

| π → π | ~220 nm | High (>10,000 L mol⁻¹ cm⁻¹) | C≡C-C=O |

| n → π | ~270-300 nm | Low (<100 L mol⁻¹ cm⁻¹) | C=O |

This interactive table summarizes the anticipated electronic transitions for this compound based on its structure and comparison with related compounds.

The study of these electronic transitions can be further enhanced by investigating the effect of solvent polarity (solvatochromism) and by complexation with Lewis acids, which can cause a bathochromic (red) shift in the absorption bands. nih.gov

Computational Chemistry and Theoretical Studies on Ethyl 2 Butynoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to compute a molecule's electronic structure, conformational stability, and various reactivity descriptors.

A detailed study would typically involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For an electron-deficient alkyne like ethyl 2-butynoate, the LUMO would be expected to be of low energy, making it susceptible to nucleophilic attack. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to predict sites for electrophilic and nucleophilic attack. The MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and donor-acceptor interactions within the molecule.

Without specific studies, a detailed data table of these quantum chemical parameters for this compound cannot be constructed.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping the energetic pathways of chemical reactions, identifying transition states, and determining reaction kinetics. This compound serves as a reactant in several chemical transformations, including cycloadditions and annulations. sigmaaldrich.comacs.org

A typical computational study of a reaction mechanism involving this compound would provide:

The optimized geometries of reactants, transition states, intermediates, and products.

The activation energies and reaction enthalpies for each step.

An analysis of the bonding changes along the reaction coordinate.

The absence of such specific studies precludes the presentation of detailed findings or data tables on its reaction mechanisms.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time, providing insights into the properties of liquids and solutions. Such simulations for this compound could reveal information about its solvation, diffusion, and the nature of its intermolecular forces (e.g., van der Waals forces and dipole-dipole interactions).

Research on the intermolecular interactions of similar esters, such as ethyl butanoate and ethyl acetate, has been conducted using both experimental and computational approaches. researchgate.net These studies investigate properties like excess molar volume and viscosity deviations in binary mixtures. However, no specific MD simulation studies focused solely on this compound were found. Therefore, data on its behavior in different solvents or its self-association from a simulation perspective is not available.

Predictive Modeling for Structure-Activity Relationships in Biological Systems

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is used to correlate the chemical structure of compounds with their biological activity. This approach is vital in fields like drug discovery and toxicology.

This compound has been identified as a methanogenesis inhibitor and has been used in studies of in vitro degradation and microbial biomass production. sigmaaldrich.com This indicates it possesses biological activity. However, no computational studies employing QSAR or molecular docking to model this activity or to predict the activity of related derivatives were found in the literature search. Such a study would be valuable to understand the molecular features of this compound responsible for its inhibitory effects and to design more potent analogues.

Computational Design and Prediction of Novel Synthetic Pathways

While several established laboratory methods for the synthesis of this compound exist, such as the esterification of 2-butynoic acid with ethanol (B145695), there is no evidence in the searched literature of computational tools being specifically applied to design or predict novel synthetic pathways for this compound. chemicalbook.com The application of such predictive models could potentially uncover more efficient or sustainable routes for its production.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes for Ethyl 2-butynoate and its Analogues

The classical synthesis of this compound involves the esterification of 2-butynoic acid with ethanol (B145695). chemicalbook.com While effective, current research is geared towards developing more efficient, atom-economical, and scalable methods. The exploration of novel synthetic methods for acetylenic esters and their analogues is an active field of research. acs.orgelsevier.com Future advancements are likely to focus on catalytic C-H activation and carboxylation of propyne (B1212725) or the direct carbonylation of propyne in the presence of ethanol, which could offer more direct and waste-reducing pathways.

Furthermore, this compound serves as a crucial starting material for the synthesis of more complex molecules. It is utilized in the preparation of compounds such as tricyclic aziridine (B145994) derivatives and alkenylsilanols. sigmaaldrich.comsigmaaldrich.com Research is also extending to the synthesis of related butanoate derivatives with significant biological potential. For instance, derivatives like ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates are synthesized through conjugate additions of β-ketoesters to N-substituted maleimides, catalyzed by systems like creatinine (B1669602) and KOH. nih.gov The development of synthetic routes to access novel analogues of this compound is critical for expanding the chemical space available for drug discovery and materials science.

Expansion of Catalytic Applications and Discovery of New Catalytic Systems

The reactivity of the alkyne bond in this compound makes it an excellent substrate for a wide range of catalytic transformations. Existing applications have demonstrated its utility in constructing complex molecular architectures. For example, it undergoes codimerization with alkenes to form 1,3-dienes using a rhodium(I)/H8-BINAP complex and participates in the annulation of thioamides to yield thiazolines, a reaction catalyzed by tri-n-butylphosphine. sigmaaldrich.comsigmaaldrich.com

A significant area of emerging research is the use of this compound in transition metal-catalyzed cycloaddition reactions. Tungsten-promoted [2+2+2] cycloadditions with arenes have been shown to produce highly functionalized barrelene structures, which can serve as precursors to unique arene products. acs.org These reactions highlight the potential of using dearomatization agents like {WTp(NO)(PMe₃)} to facilitate Diels-Alder reactions with otherwise unreactive arenes. acs.org Future research will likely focus on discovering new catalytic systems that can control the regio- and stereoselectivity of these transformations, as well as expanding the scope to other metals and ligand systems to access novel molecular scaffolds.

| Catalytic System | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Rhodium(I)/H8-BINAP | Codimerization with Alkenes | 1,3-Dienes | sigmaaldrich.comsigmaaldrich.com |

| Tri-n-butylphosphine | Annulation with Thioamides | Thiazolines | sigmaaldrich.comsigmaaldrich.com |

| {WTp(NO)(PMe₃)} (Tungsten Complex) | Diels-Alder Cycloaddition with Arenes | η²-Barrelene Complexes | acs.org |

In-depth Investigation of New Biological Targets and Exploration of Broader Therapeutic Potential

The known biological activity of this compound is primarily as a methanogenesis inhibitor, and it has been studied for its effect on in vitro degradation and microbial biomass production. sigmaaldrich.comsigmaaldrich.com This specific activity suggests that it can modulate microbial ecosystems, a property of significant interest in agriculture and environmental science.

However, the therapeutic potential of its structural analogues is an emerging field of investigation. A recent study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, which share the core butanoate structure, has revealed promising biological activities. nih.gov These derivatives have demonstrated significant anthelmintic, antimicrobial, and cytotoxic potential. nih.gov This suggests that the ethyl butanoate scaffold could be a valuable starting point for developing new therapeutic agents. Future research is needed to systematically explore derivatives of this compound to identify new biological targets and to understand the structure-activity relationships that govern their therapeutic effects. Docking studies on the aforementioned derivatives indicated a high propensity for binding to protein active sites, supporting their potential as lead compounds for future drug development. nih.gov

| Compound/Derivative | Biological Activity | Potential Application | Reference |

|---|---|---|---|

| This compound | Methanogenesis Inhibitor | Agriculture, Environmental Science | sigmaaldrich.comsigmaaldrich.com |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives | Anthelmintic, Antimicrobial, Cytotoxic | Chemotherapeutic Agents | nih.gov |